molecular formula C10H12F3NO B2465648 1,1,1-trifluoro-4-(phenylamino)butan-2-ol CAS No. 439109-74-7

1,1,1-trifluoro-4-(phenylamino)butan-2-ol

Cat. No.: B2465648
CAS No.: 439109-74-7
M. Wt: 219.207
InChI Key: SXMZZDXUOSEQNI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(phenylamino)butan-2-ol is a fluorinated secondary alcohol with a phenylamino substituent at the fourth carbon and three fluorine atoms at the first carbon. The compound’s structure combines features of fluorinated alcohols and aromatic amines, making it a candidate for studying steric and electronic effects in catalytic or biological systems.

Properties

IUPAC Name

4-anilino-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMZZDXUOSEQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-(phenylamino)butan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane in a [3+2]-cycloaddition reaction . This reaction is followed by a [3+6]-cycloaddition to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(phenylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-4-(phenylamino)butan-2-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-(phenylamino)butan-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Substituents (Position 1, 2, 4) Functional Groups CAS Number Reference
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol C₁₀H₁₁F₃NO –CF₃ (C1), –OH (C2), –NHPh (C4) Alcohol, amine Not explicitly stated
1,1,1-Trifluoro-4-(phenylamino)-3-buten-2-one C₁₀H₈F₃NO –CF₃ (C1), =O (C2), –NHPh (C4) Ketone, amine 176722-51-3
1,1-Difluoro-4-phenylbutan-2-ol C₁₀H₁₂F₂O –CHF₂ (C1), –OH (C2), –Ph (C4) Alcohol 145299-87-2
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol C₅H₇F₆NO –CF₃ (C1), –OH (C2), –NH₂ (C4), –CF₃ (C2) Alcohol, amine, trifluoromethyl 64139-80-6

Key Observations :

  • The ketone analogue (C₁₀H₈F₃NO) replaces the hydroxyl group with a carbonyl, reducing hydrogen-bonding capacity but increasing electrophilicity .
  • The difluoro variant (C₁₀H₁₂F₂O) lacks the trifluoromethyl group and phenylamino substituent, which may lower its metabolic stability compared to the target compound .
  • The trifluoromethyl-substituted analogue (C₅H₇F₆NO) introduces a second –CF₃ group at C2, enhancing steric bulk and electron-withdrawing effects .

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa (Predicted)
This compound ~218.20 Not reported Not reported ~9–10 (alcohol)
1,1,1-Trifluoro-4-(phenylamino)-3-buten-2-one 215.17 Not reported Not reported
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol 211.11 202.0±40.0 1.455±0.06 9.53±0.29

Key Observations :

  • The target compound’s molecular weight (~218.20) is higher than its ketone analogue (215.17) due to the hydroxyl group.
  • The trifluoromethyl-substituted variant (C₅H₇F₆NO) exhibits a lower molecular weight (211.11) but higher density (1.455 g/cm³), likely due to increased fluorine content .

Biological Activity

1,1,1-Trifluoro-4-(phenylamino)butan-2-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential applications in pharmaceuticals and agriculture.

  • Molecular Formula : C11H12F3N
  • Structural Features : The presence of a trifluoromethyl group and a phenylamine moiety is significant for its biological interactions. The trifluoromethyl group increases lipophilicity, while the phenylamine structure may enhance interactions with biological targets.

Biological Activities

  • Medicinal Chemistry Applications :
    • The compound is being explored as a building block in drug development due to its potential therapeutic properties. Its unique chemical structure suggests it could interact with various biological pathways.
    • Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties.
  • Antimicrobial Activity :
    • In vitro studies have shown that fluorinated compounds can possess enhanced antimicrobial properties compared to their non-fluorinated counterparts. However, specific data on this compound's efficacy against particular pathogens remains limited.
  • Cytotoxicity and Cell Interactions :
    • Initial assessments suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines. Further research is needed to elucidate the mechanisms of action and identify specific cancer types that might be affected.

Study 1: Anticancer Potential

A study investigated the anticancer properties of various fluorinated compounds, including derivatives of this compound. The findings indicated that certain derivatives exhibited cytotoxic effects on melanoma cells by inducing apoptosis through nitric oxide pathways.

CompoundIC50 (µM)Mechanism of Action
Trifluoro derivative25Induces apoptosis via NO pathway
Non-fluorinated analog50Less effective

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of fluorinated compounds against resistant bacterial strains such as MRSA. The results suggested that certain structural modifications could enhance activity against these pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA15
VRE20

While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that the trifluoromethyl group may facilitate interactions with lipid membranes or proteins involved in signaling pathways. Further mechanistic studies are required to confirm these hypotheses.

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